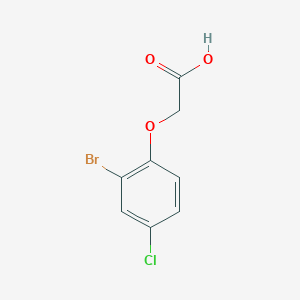

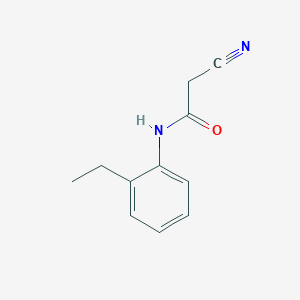

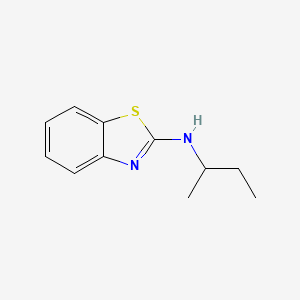

![molecular formula C12H16BrNO2 B1269199 4-[2-(3-溴苯氧基)乙基]吗啉 CAS No. 435283-95-7](/img/structure/B1269199.png)

4-[2-(3-溴苯氧基)乙基]吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to “4-[2-(3-Bromophenoxy)ethyl]morpholine” involves reactions under controlled conditions, often with the use of specific reagents to introduce the bromophenoxy and ethyl morpholine functionalities. For example, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2) involves reacting 4-(2-chloroethyl)morpholine hydrochloride with generated reagents under a nitrogen atmosphere, showcasing a method to introduce ether and morpholine groups to a molecular structure (Singh et al., 2000).

Molecular Structure Analysis

The structural analysis of related compounds involves various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These studies reveal the orientation of functional groups, bond lengths, and overall molecular geometry. For instance, the crystal structure of trans-[PdCl2(L1)2] and trans-[PdCl2(L2)2] provides insight into the coordination environment and bond lengths, contributing to the understanding of how similar compounds might be structured (Singh et al., 2000).

Chemical Reactions and Properties

Compounds with structures similar to “4-[2-(3-Bromophenoxy)ethyl]morpholine” participate in various chemical reactions, including complexation with metals, highlighting their potential as ligands in coordination chemistry. The ability of these compounds to form complexes with palladium(II) and mercury(II), as shown by their reactions leading to the formation of compounds such as trans-[PdCl2(L1)2], demonstrates their reactive nature and potential applications in catalysis and material science (Singh et al., 2000).

科学研究应用

环状衍生物和缩合产物的合成:在一项研究中,4-吗啉并香豆素是由 4-(2-羟基苯并噻唑)吗啉与溴乙酸乙酯合成的,导致 N-取代 2-酰基亚甲基-1,3-噻唑烷-4-酮的环状衍生物 (Jagodziński、Wesołowska 和 Sośnicki,2000 年)。

与钯和汞络合:另一项研究探索了 N-{2-(4-甲氧基苯碲)乙基}吗啉与钯(II) 和汞(II) 的合成和络合。这项研究证明了吗啉衍生物在形成金属配合物方面的潜力 (Singh、Sooriyakumar、Husebye 和 Törnroos,2000 年)。

儿茶酚氧化酶模型:一项研究合成了不对称的隔室双核配体,包括 4-溴-2-(4-甲基哌嗪-1-基甲基)-6-[{2-(吗啉-4-基)乙基}氨基甲基]苯酚,以模拟 3 型铜蛋白的活性位点。这项研究突出了吗啉衍生物在模拟生物催化位点中的作用 (Merkel、Möller、Piacenza、Grimme、Rompel 和 Krebs,2005 年)。

吗啉衍生物的抗菌研究:一项关于 4-(2-氨基乙基)吗啉衍生物的研究证明了显着的抗菌活性,表明吗啉化合物在药理应用中的潜力 (Aziz‐ur‐Rehman、Masih、Abbasi、Siddiqui、Hussain 和 Rasool,2016 年)。

乙基 4-(4-氯苯基)-3-甲基-2,4-二氧代丁酸酯的合成:另一项研究涉及通过与 4-[(Z)-1-(4-氯苯基)丙烯基]吗啉烯胺化从对氯苯乙酮合成乙基 4-(4-氯苯基)-3-甲基-2,4-二氧代丁酸酯,展示了吗啉衍生物在有机合成中的多功能性 (郝志辉,2007 年)。

与叠氮甲酸乙酯的反应:一项关于叠氮甲酸乙酯与吗啉反应的研究突出了涉及吗啉衍生物的化学反应和产物多样性 (Tsuchida、Koyama、Mitani 和 Takeuchi,1980 年)。

自组装聚合物:N-乙基吗啉与 AlH3 的 Et2O 加合物反应的研究证明了富含丙烷的氢化物桥联聚合物的形成,表明吗啉衍生物在聚合物化学中的潜力 (Andrews、Raston、Skelton 和 White,1997 年)。

吡啶和嘧啶环的合成:吗啉衍生物用于合成 3-取代的 2(1H)-吡啶酮和嘧啶,展示了吗啉化合物在杂环化学中的用途 (Ratemi、Namdev 和 Gibson,1993 年)。

催化碳氮键形成:一项研究证明了吗啉在催化饱和酮的 β 位形成碳氮键中的作用,表明其在催化过程中的作用 (Ueno、Shimizu 和 Kuwano,2009 年)。

合成和生物活性:吗啉衍生物被合成并表征用于抗菌、抗氧化和抗结核等生物活性。这表明它们在开发新药方面的潜力 (Mamatha S.V、Bhat、Sagar B K 和 Meenakshi S.K.,2019 年)。

安全和危害

The safety data sheet for “4-[2-(3-Bromophenoxy)ethyl]morpholine” suggests avoiding dust formation and avoiding breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

属性

IUPAC Name |

4-[2-(3-bromophenoxy)ethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKFMBAOEVINLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355502 |

Source

|

| Record name | 4-[2-(3-bromophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(3-Bromophenoxy)ethyl]morpholine | |

CAS RN |

435283-95-7 |

Source

|

| Record name | 4-[2-(3-bromophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

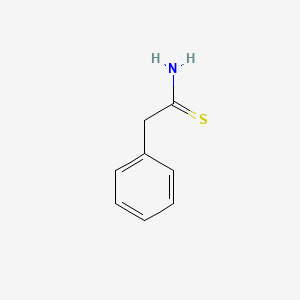

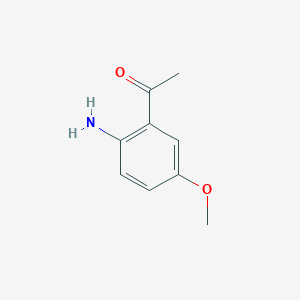

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)